molecular formula C21H25NO4S B3019998 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine CAS No. 2097868-97-6

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine

Cat. No.: B3019998
CAS No.: 2097868-97-6
M. Wt: 387.49
InChI Key: NMEIVRHELQUXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine features a pyrrolidine core substituted with a 2,3-dihydrobenzofuran moiety at the 3-position and a 4-methoxyphenyl ethanesulfonyl group at the 1-position.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-25-20-5-2-16(3-6-20)10-13-27(23,24)22-11-8-19(15-22)17-4-7-21-18(14-17)9-12-26-21/h2-7,14,19H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEIVRHELQUXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

  • T3D3499 (2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylethanimidic acid): Shares the 2,3-dihydrobenzofuran-pyrrolidine scaffold but substitutes the sulfonyl group with a diphenylethanimidic acid moiety. This modification likely enhances hydrogen-bonding capacity but reduces hydrophobicity compared to the target compound. Notably, T3D3499 is associated with neuroactive properties, suggesting the benzofuran-pyrrolidine framework may influence central nervous system targets .
  • C12H10N2O3 (1491131-49-7) :
    A simpler analogue lacking the sulfonyl and methoxyphenyl groups. Its reduced molecular weight (230.23 g/mol) and absence of bulky substituents may improve bioavailability but diminish target specificity .

Functional Analogues

  • SKF-96365 (TRPC Channel Inhibitor) :
    Contains a 4-methoxyphenyl group and imidazole core, unlike the pyrrolidine-sulfonyl system in the target compound. SKF-96365’s inhibition of TRPC channels highlights the role of methoxyphenyl groups in modulating ion channel activity, a property that may extend to the target compound .

  • Pyrrolo[2,3-b]pyridine Derivatives :
    Compounds like 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine () demonstrate that methoxy and aromatic substitutions enhance binding to hydrophobic pockets in enzymes or receptors. However, the pyrrolidine ring in the target compound may confer greater conformational flexibility compared to rigid pyrrolopyridine cores .

Key Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Purity (%) Biological Activity
Target Compound 407.47* 4-Methoxyphenyl sulfonyl, dihydrobenzofuran N/A Hypothesized ion channel modulation
T3D3499 454.54 Diphenylethanimidic acid N/A Neuroactive (predicted)
C12H10N2O3 (1491131-49-7) 230.23 Benzofuran, pyrrolidine 95 Undocumented
SKF-96365 529.07 4-Methoxyphenyl, imidazole N/A TRPC channel inhibition

*Calculated based on molecular formula.

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 4-methoxyphenyl group in SKF-96365 and the target compound enhances lipid solubility and membrane penetration, critical for interacting with intracellular targets .
  • Sulfonyl vs. Carboxylic Groups : Sulfonyl groups (target compound) improve metabolic stability compared to carboxylic acids (T3D3499), which may undergo faster clearance .
  • Rigidity vs. Flexibility : Pyrrolidine’s flexibility (target compound) vs. pyrrolopyridine’s rigidity () could influence binding kinetics to dynamic targets like G-protein-coupled receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.